molecular formula C11H12F2N2O4 B13506432 tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate CAS No. 1000698-90-7

tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate

Cat. No.: B13506432
CAS No.: 1000698-90-7
M. Wt: 274.22 g/mol
InChI Key: VILZLZXMHHGSSP-UHFFFAOYSA-N
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Description

tert-Butyl N-(4,5-difluoro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-difluoro-2-nitroaniline. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4,5-difluoro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of the nitro group and difluorophenyl moiety can impart biological activity, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other carbamates. The difluorophenyl group can enhance its stability and binding properties, providing advantages in various applications .

Properties

CAS No.

1000698-90-7

Molecular Formula

C11H12F2N2O4

Molecular Weight

274.22 g/mol

IUPAC Name

tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

VILZLZXMHHGSSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F

Origin of Product

United States

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